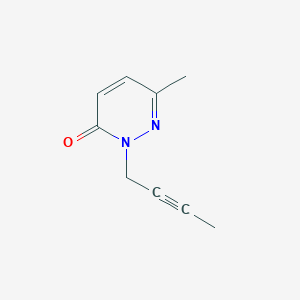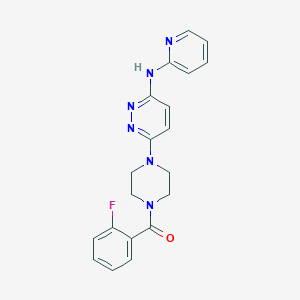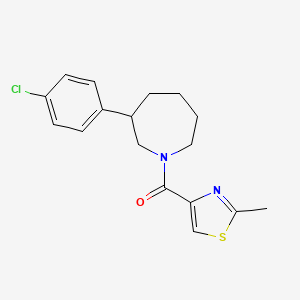![molecular formula C16H14ClF3N2O3S B2383339 2-{[(4-chlorophényl)sulfonyl]amino}-N-[3-(trifluorométhyl)phényl]propanamide CAS No. 1008261-45-7](/img/structure/B2383339.png)
2-{[(4-chlorophényl)sulfonyl]amino}-N-[3-(trifluorométhyl)phényl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule with the molecular formula C16H14ClF3N2O3S . It contains several functional groups, including a sulfonyl group attached to a 4-chlorophenyl ring, an amide group, and a trifluoromethyl group attached to a phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups contributing to its overall shape and properties. The presence of a sulfonyl group, an amide group, and a trifluoromethyl group attached to phenyl rings suggests that this compound may exhibit significant resonance stabilization, which could impact its reactivity and stability .Mécanisme D'action
2-{[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]propanamide is a prodrug, which means that it is inactive until it is metabolized by the body into its active form, SN-38. SN-38 is an inhibitor of topoisomerase I, an enzyme that is involved in DNA replication. SN-38 binds to topoisomerase I and prevents it from unwinding DNA, leading to the formation of DNA breaks. This leads to DNA damage, apoptosis, and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects
2-{[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]propanamide has been found to have a wide range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. 2-{[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]propanamide has been found to inhibit the growth of tumor cells by inducing DNA damage, apoptosis, and cell cycle arrest. 2-{[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]propanamide has also been found to inhibit the growth of new blood vessels, which can inhibit the growth of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
2-{[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]propanamide has several advantages for use in laboratory experiments. 2-{[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]propanamide is a prodrug, so it is inactive until it is metabolized by the body, making it a safe and effective drug for use in laboratory experiments. 2-{[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]propanamide has also been found to be an effective inhibitor of topoisomerase I and has been found to induce apoptosis and cell cycle arrest in cancer cells. However, 2-{[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]propanamide can also have toxic side effects, including myelosuppression, nausea, and vomiting.
Orientations Futures
There are several potential future directions for the use of 2-{[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]propanamide. 2-{[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]propanamide could potentially be used in combination with other chemotherapeutic agents to increase its efficacy. Additionally, 2-{[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]propanamide could be used in combination with targeted therapies or immunotherapies to improve the efficacy of cancer treatments. 2-{[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]propanamide could also be used in combination with other drugs to reduce the side effects associated with its use. Finally, 2-{[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]propanamide could be used in combination with other drugs to reduce the risk of drug resistance.
Méthodes De Synthèse
2-{[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]propanamide is synthesized from a combination of 4-chlorophenyl sulfonyl chloride and N-(3-trifluoromethylphenyl)propanamide in the presence of potassium carbonate. The reaction is carried out in an aqueous solution of dimethyl sulfoxide (DMSO) at a temperature of 40-50°C. The reaction is then quenched with water, and the product is extracted with ethyl acetate. The crude product is purified by recrystallization from ethyl acetate and methanol.
Applications De Recherche Scientifique
Activité anti-VIH-1
Kasralikar et al. ont rapporté une série de nouveaux dérivés de xanthènone indolyle et oxochromenyle et ont effectué des études de docking moléculaire pour évaluer leur potentiel anti-VIH-1 . Bien que le composé spécifique n’ait pas été directement étudié dans ce contexte, ses caractéristiques structurelles suggèrent qu’il pourrait être exploré plus avant en tant qu’agent anti-VIH potentiel. Des investigations expérimentales supplémentaires sont nécessaires pour valider son efficacité.
Applications en science des matériaux
Compte tenu de sa structure unique, le composé pourrait trouver des applications en science des matériaux. Les chercheurs pourraient explorer son utilisation comme élément de base pour la conception de matériaux fonctionnels, tels que des polymères ou des assemblages supramoléculaires.
N’hésitez pas à explorer d’autres pistes en fonction des caractéristiques du composé et de vos intérêts de recherche spécifiques ! 🌟
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-N-[3-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N2O3S/c1-10(22-26(24,25)14-7-5-12(17)6-8-14)15(23)21-13-4-2-3-11(9-13)16(18,19)20/h2-10,22H,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLMJDYVCQYFRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(F)(F)F)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-[1-(4-chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]ethylidene](methoxy)amine](/img/structure/B2383260.png)
![(E)-2-cyano-N-(3,4-dimethylphenyl)-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2383264.png)
![trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid](/img/structure/B2383265.png)

![2-(3-Chlorophenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2383267.png)


![4-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2383272.png)
![2-Methyl-4-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridine](/img/structure/B2383273.png)


![3-Chloro-6-[(5-fluoro-1,2,3,6-tetrahydropyridin-1-yl)methyl]pyridazine](/img/structure/B2383279.png)
